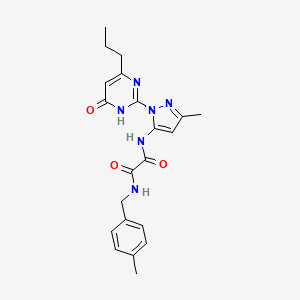
N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as Compound A, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by a team of chemists at Pfizer, and since then, it has been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is a compound that has been explored for its potential in various synthetic and catalytic applications. One area of research involves the use of imidazole-based ionic liquids as dual catalysts for the synthesis of tetrasubstituted imidazoles, highlighting the versatility of imidazole derivatives in facilitating multi-component condensation reactions under solvent-free conditions (Zolfigol et al., 2013). Additionally, 1,3-disulfonic acid imidazolium hydrogen sulfate has been shown to serve as an efficient and reusable ionic liquid catalyst for the N-Boc protection of amines, demonstrating the utility of imidazole-based catalysts in organic synthesis (Shirini & Khaligh, 2013).
C-H Amination and N-Alkylation
Research into the C-H amination of N-substituted amidines using iodobenzene catalysis presents a method for synthesizing benzimidazoles, a structural motif common in pharmaceuticals and materials science (Alla et al., 2013). Furthermore, copper-mediated N-alkynylation of carbamates, ureas, and sulfonamides illustrates a broad amination strategy, enabling the synthesis of ynamides, which are valuable in organic chemistry and drug discovery (Dunetz & Danheiser, 2003).
Energetic Materials Synthesis
Another interesting application is in the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential use in gas generators. These compounds exhibit high positive heats of formation, indicative of their high energy content and suitability for energetic applications (Srinivas et al., 2014).
Antioxidant Activity
Imidazole derivatives have also been investigated for their antioxidant activity. Amidomethane sulfonyl-linked bis-heterocycles, including imidazoles, have been synthesized and evaluated, with some exhibiting superior antioxidant activity compared to standard antioxidants like ascorbic acid (Talapuru et al., 2014).
Solvent-Free Synthesis Methods
The use of Brønsted acidic ionic liquids for the solvent-free synthesis of tetrasubstituted imidazoles represents a green chemistry approach, emphasizing the role of imidazole-based catalysts in sustainable chemical processes (Davoodnia et al., 2010).
Wirkmechanismus
Target of Action
The compound “4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine” contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Biochemical Pathways
Imidazole derivatives are involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Result of Action
Based on its structural features, it could potentially influence cellular processes by modulating the activity of target proteins .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-7-5-8-18(15-17)20-25-22(30(27,28)19-9-3-2-4-10-19)21(29-20)24-11-6-13-26-14-12-23-16-26/h2-5,7-10,12,14-16,24H,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVQEZZWQXQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)
![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)


![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)

![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)

